molecular formula C20H21N5O4S B2525011 N-(2-(6-((2,4-dioxopentan-3-yl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872996-40-2

N-(2-(6-((2,4-dioxopentan-3-yl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2525011
CAS No.: 872996-40-2
M. Wt: 427.48
InChI Key: DTXQFCROIDEYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a heterocyclic system known for its pharmacological relevance. The structure includes a 6-((2,4-dioxopentan-3-yl)thio) substituent on the triazolopyridazine ring, an ethyl linker, and a terminal 4-methoxybenzamide group. Though specific pharmacological data are unavailable, its structural features suggest possible applications in kinase inhibition or enzyme modulation .

Properties

IUPAC Name

N-[2-[6-(2,4-dioxopentan-3-ylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c1-12(26)19(13(2)27)30-18-9-8-16-22-23-17(25(16)24-18)10-11-21-20(28)14-4-6-15(29-3)7-5-14/h4-9,19H,10-11H2,1-3H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXQFCROIDEYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The compound also contains a 2,4-dioxopentan-3-ylthio group, which might contribute to its reactivity and biological activity. The presence of sulfur in the molecule could potentially allow for specific interactions with different target receptors .

The compound’s mode of action would depend on its specific targets. It might interact with these targets to alter their function, leading to changes in cellular processes and biochemical pathways. The exact nature of these interactions and changes would depend on the specific targets and the compound’s chemical properties .

The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on its chemical properties. Factors such as its solubility, stability, and reactivity could influence its bioavailability and its ability to reach its targets .

The compound’s action could also be influenced by environmental factors. For example, factors such as pH, temperature, and the presence of other molecules could affect its stability, reactivity, and interactions with its targets .

Biological Activity

N-(2-(6-((2,4-dioxopentan-3-yl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in cancer research. This article synthesizes current knowledge regarding its biological activity, including anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole and pyridazine moiety, which are known for their biological activities. The presence of the 4-methoxybenzamide group suggests potential interactions with biological targets.

Chemical Structure

N 2 6 2 4 dioxopentan 3 yl thio 1 2 4 triazolo 4 3 b pyridazin 3 yl ethyl 4 methoxybenzamide\text{N 2 6 2 4 dioxopentan 3 yl thio 1 2 4 triazolo 4 3 b pyridazin 3 yl ethyl 4 methoxybenzamide}

Anticancer Activity

Recent studies have evaluated the anticancer potential of various derivatives related to this compound. The focus has been primarily on their cytotoxic effects against several human cancer cell lines.

Cytotoxicity Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit moderate to significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound 23Hepatocellular carcinoma (HePG-2)15.05
Compound 24Hepatocellular carcinoma (HePG-2)17.23
Compound 23Colorectal carcinoma (HCT116)21.93
Compound 24Colorectal carcinoma (HCT116)24.06

These results suggest that the synthesized compounds have the potential to inhibit cancer cell proliferation effectively.

The mechanisms through which these compounds exert their anticancer effects may involve:

  • Inhibition of Cell Proliferation : Compounds have been shown to induce apoptosis in cancer cells.
  • Targeting Specific Kinases : Some derivatives exhibit inhibitory activity against c-Met kinase, which is implicated in tumor growth and metastasis.

Study on Triazolo-Pyridazine Derivatives

A study focused on novel triazolo-pyridazine derivatives revealed promising anticancer activities. For instance:

  • Compound 12e exhibited IC50 values of:
    • A549: 1.06±0.161.06\pm 0.16 µM
    • MCF-7: 1.23±0.181.23\pm 0.18 µM
    • HeLa: 2.73±0.332.73\pm 0.33 µM
    • c-Met kinase inhibition: 0.0900.090 µM

This study highlighted the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Research Implications and Gaps

  • Activity Data: Limited pharmacological data for the target compound and analogs hinder direct efficacy comparisons.
  • Toxicity: Structural similarity to heterocyclic amines (e.g., IQ in ) warrants future genotoxicity studies .
  • Synthetic Optimization : and highlight reusable methodologies (e.g., carbodiimide-mediated amidation) for derivative synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.